PD-118057 - 313674-97-4

PD-118057

Catalog Number: EVT-278296
CAS Number: 313674-97-4
Molecular Formula: C21H17Cl2NO2
Molecular Weight: 386.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD-118057 is a synthetic compound identified as a potent enhancer of the human ether-à-go-go-related gene 1 (hERG1) potassium channel. [] It is classified as a type 2 hERG1 agonist due to its specific mechanism of action. [, ] This compound is primarily used in scientific research to investigate the biophysical properties and pharmacological modulation of hERG1 channels. [, , , , , , ]

Future Directions
  • Structure-Activity Relationship Studies: Exploring modifications to the PD-118057 structure could identify analogs with enhanced potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel therapeutic agents. [, ]

  • Investigating Therapeutic Potential: While currently a research tool, further investigations are needed to explore the potential therapeutic applications of PD-118057 or its derivatives in managing cardiac arrhythmias and other conditions associated with hERG1 channel dysfunction. [, ]

  • Developing Novel Screening Assays: PD-118057 can serve as a template for developing high-throughput screening assays to identify novel hERG1 channel activators, expanding the repertoire of tools available for drug discovery and research in this field. [, ]

  • Understanding Tissue-Specific Effects: Examining the effects of PD-118057 on hERG1 channels in different tissues beyond the heart could reveal its potential roles in other physiological processes and contribute to a more comprehensive understanding of hERG1 channel biology. []

RPR260243

Compound Description: (3R,4R)-4-[3-(6-methoxy-quinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5 trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid. This compound is a type 1 hERG1 channel agonist that binds to residues near the intracellular end of the S5 and S6 transmembrane segments []. It activates hERG1 channels through a dual mechanism of slowed deactivation and attenuated P-type inactivation [].

Relevance: RPR260243 is often compared to PD-118057 in studies investigating hERG channel activators. While both compounds enhance hERG1 currents, they achieve this through different mechanisms. Unlike PD-118057, RPR260243 slows deactivation in addition to attenuating inactivation [, ]. Furthermore, the two compounds exhibit distinct binding sites on the hERG1 channel [, ].

NS1643

Compound Description: 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea. NS1643 is a type 2 hERG1 channel activator that increases hERG1 currents by shifting the voltage-dependence of inactivation to more positive potentials [].

Dofetilide

Compound Description: Dofetilide is a class III antiarrhythmic drug known to block hERG1 potassium channels, prolonging the QT interval [, , ].

Relevance: Dofetilide serves as a pharmacological tool in studies involving PD-118057. Its hERG channel blocking effect allows researchers to induce prolonged action potentials, mimicking certain cardiac conditions [, ]. Subsequently, the ability of PD-118057 to counteract these effects by enhancing hERG channel function can be assessed [, ]. This approach helps evaluate the potential of PD-118057 as a therapeutic agent for conditions involving hERG channel dysfunction.

Terfenadine

Compound Description: Terfenadine is a non-sedating antihistamine that is also known to block hERG channels [].

Relevance: Like dofetilide, terfenadine is used as a tool compound to induce hERG channel blockade in experimental settings []. This blockade can then be challenged with PD-118057 to investigate its ability to restore hERG function and counteract the effects of hERG blockade [].

E-4031

Compound Description: E-4031 is a potent and selective hERG potassium channel blocker [].

Relevance: E-4031 serves as a tool compound to investigate the pharmacological properties of ERG channels, including those targeted by PD-118057. Its use allows researchers to isolate and characterize ERG channel currents, aiding in the understanding of the mechanisms of action of hERG modulators like PD-118057 [].

BeKM-1

Compound Description: BeKM-1 is a peptide toxin that selectively blocks ERG channels [].

Relevance: BeKM-1 is another tool compound used to study ERG channel function alongside PD-118057. Its selectivity for ERG channels allows for the isolation and characterization of these currents, providing insights into the specific effects of PD-118057 on ERG channel activity [].

Classification

PD-118057 is classified as a potassium channel activator, specifically targeting the hERG1 potassium channels. These channels are integral to cardiac repolarization, making PD-118057 relevant in studies related to cardiac health, arrhythmias, and conditions such as long QT syndrome. The compound is also explored in neuroscience for its effects on neuronal excitability.

Synthesis Analysis

The synthesis of PD-118057 involves several key steps, typically starting from readily available precursors. The general synthetic route includes:

  1. Formation of Intermediate Compounds: The process begins with the reaction between 3,4-dichlorophenyl ethylamine and 4-bromobenzyl chloride. This step is crucial as it forms an intermediate that will undergo further reactions.
  2. Coupling Reaction: The intermediate is then coupled with 2-aminobenzoic acid under controlled conditions to produce PD-118057. This coupling reaction is essential for constructing the final molecular framework of the compound.
  3. Purification: After synthesis, PD-118057 is purified using techniques such as recrystallization or chromatography to achieve a high purity level (≥98% HPLC). This purification step ensures that the final product is suitable for biological testing and applications.
Molecular Structure Analysis

The molecular structure of PD-118057 reveals several important features:

  • Chemical Formula: The molecular formula of PD-118057 can be represented as C17_{17}H16_{16}Cl2_{2}N2_{2}.
  • Structural Characteristics: The compound contains a dichlorophenyl group and an amino group that contribute to its interaction with hERG channels. The presence of these functional groups plays a significant role in its biological activity.

Data and Analyses

Molecular modeling studies have indicated that PD-118057 binds to specific sites on the hERG1 channel, which enhances potassium conductance by reducing channel inactivation rates. This binding interaction is critical for its pharmacological effects on cardiac repolarization.

Chemical Reactions Analysis

PD-118057 can undergo various chemical reactions:

  1. Oxidation: Under specific conditions, PD-118057 can be oxidized, leading to the formation of various oxidized derivatives.
  2. Reduction: The compound may also participate in reduction reactions, particularly involving any nitro groups if present.
  3. Substitution Reactions: Substitution reactions can occur at the aromatic rings within PD-118057, allowing halogen atoms to be replaced by other substituents.

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate
  • Reducing agents: Sodium borohydride
  • Catalysts: Various catalysts can facilitate substitution reactions depending on the specific conditions applied.

The major products formed from these reactions depend on the specific reagents and conditions utilized during the reaction processes.

Mechanism of Action

The mechanism of action of PD-118057 primarily involves its interaction with hERG potassium channels.

Key Mechanistic Insights

  1. Binding Site Interaction: PD-118057 binds to a distinct site on the hERG1 channel that differs from other known activators like RPR260243 and NS1643. This specific binding site interaction reduces fast P-type inactivation without significantly altering deactivation kinetics.
  2. Increased Potassium Conductance: By reducing inactivation rates, PD-118057 increases the open probability of hERG1 channels, which enhances potassium current flow. This mechanism counteracts QT interval prolongation, a significant risk factor for cardiac arrhythmias.
  3. Polypharmacology: Studies suggest that PD-118057 may exhibit polypharmacological effects, acting on multiple potassium channels beyond just hERG1, which could have implications for broader therapeutic applications.
Physical and Chemical Properties Analysis

PD-118057 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 319.23 g/mol.
  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may be sensitive to extreme pH or oxidative environments.

Relevant Data

The compound's properties make it suitable for various experimental applications, particularly in pharmacological assays assessing its effects on ion channels.

Applications

PD-118057 has several scientific applications:

  1. Pharmacology Research: It is extensively used to study hERG potassium channels and their role in cardiac repolarization.
  2. Cardiology Studies: Researchers utilize PD-118057 to explore mechanisms underlying cardiac arrhythmias and long QT syndrome.
  3. Neuroscience Investigations: The compound aids in understanding potassium channel functions in neuronal excitability and signaling pathways.
  4. Drug Development: As a lead compound, PD-118057 serves as a prototype for developing new drugs targeting potassium channels for therapeutic interventions related to cardiac and neurological disorders.

Properties

CAS Number

313674-97-4

Product Name

PD-118057

IUPAC Name

2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid

Molecular Formula

C21H17Cl2NO2

Molecular Weight

386.3 g/mol

InChI

InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26)

InChI Key

ZCQOSCDABPVAFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

2-(4-(2-(3,4-dichlorophenyl)ethyl)phenylamino)benzoic acid
PD 118057
PD-118057
PD118057

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.